molecular formula C12H15BrF2O B14072281 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene

Cat. No.: B14072281
M. Wt: 293.15 g/mol
InChI Key: VBBMNUOKAFHHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene is an organic compound with the molecular formula C12H15BrF2O It is a derivative of benzene, featuring a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy and ethyl groups. One common method involves the reaction of 1-(3-bromopropyl)benzene with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of other functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated and fluorinated organic compounds on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
  • 3-Bromopropyltrimethoxysilane

Uniqueness

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms can enhance its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15BrF2O

Molecular Weight

293.15 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene

InChI

InChI=1S/C12H15BrF2O/c1-2-9-5-6-10(4-3-7-13)11(8-9)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3

InChI Key

VBBMNUOKAFHHJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCCBr)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.